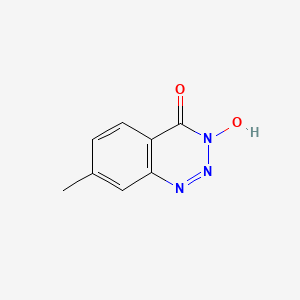![molecular formula C17H13ClN2O B14212346 3-[5-(4-Chloroanilino)pyridin-3-yl]phenol CAS No. 821784-43-4](/img/structure/B14212346.png)
3-[5-(4-Chloroanilino)pyridin-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Chloroanilino)pyridin-3-yl]phenol is a chemical compound with the molecular formula C17H13ClN2O It is characterized by the presence of a chlorinated aniline group attached to a pyridine ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chloroanilino)pyridin-3-yl]phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chloroanilino)pyridin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-Chloroanilino)pyridin-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[5-(4-Chloroanilino)pyridin-3-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Di(pyridin-3-yl)phenol: Similar structure but without the chloroanilino group.
3-[5-(4-Chlorophenyl)methylamino]pyridin-3-yl]benzamide: Contains a benzamide group instead of a phenol group.
Uniqueness
3-[5-(4-Chloroanilino)pyridin-3-yl]phenol is unique due to the presence of the chloroanilino group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
821784-43-4 |
|---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-[5-(4-chloroanilino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H13ClN2O/c18-14-4-6-15(7-5-14)20-16-8-13(10-19-11-16)12-2-1-3-17(21)9-12/h1-11,20-21H |
InChI Key |
IFEJUANYABWWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


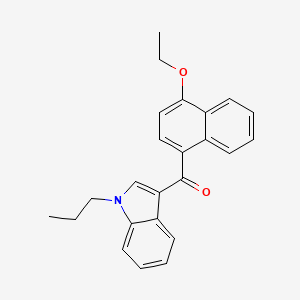
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
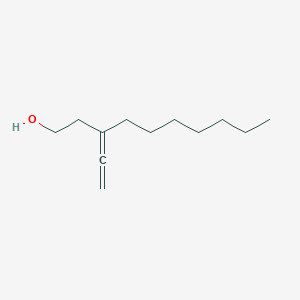
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
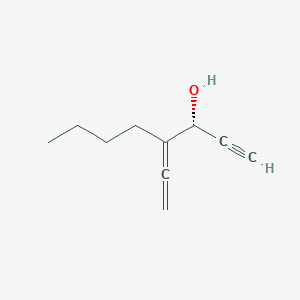
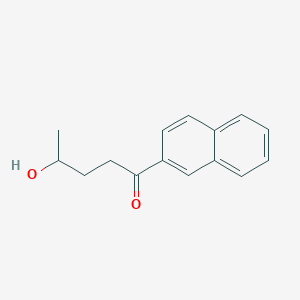

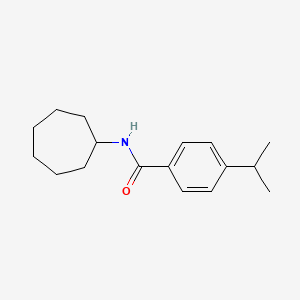
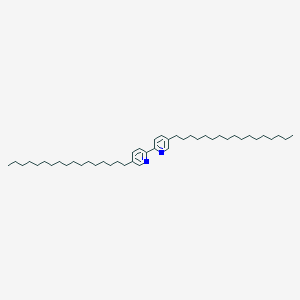
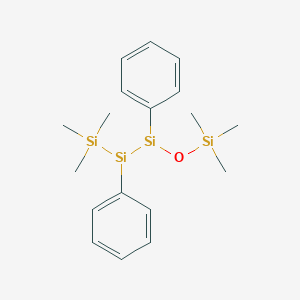

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
